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Introduction

TAR DNA-binding protein 43 (TDP-43), encoded by the TARDBP gene, is a critical RNA/DNA-
binding protein involved in multiple aspects of RNA metabolism, including transcription,
splicing, and transport.[1][2][3] Under pathological conditions, such as in amyotrophic lateral
sclerosis (ALS) and frontotemporal lobar degeneration (FTLD), TDP-43 can be depleted from
the nucleus and form cytoplasmic aggregates.[4][5] The TARDBP gene undergoes alternative
splicing, giving rise to several isoforms, including the full-length protein (TDP-43-FL) and
various C-terminally truncated splice variants.[6] One such variant, TDP43C-spl, results from a
splicing event within exon 6 and encodes a protein with a unique C-terminus.[6] The differential
expression of these isoforms is believed to play a role in the pathogenesis of TDP-43
proteinopathies.[6] Therefore, accurate quantification of TDP-43 isoforms is crucial for
understanding disease mechanisms and for the development of potential therapeutics.

These application notes provide a protocol for the quantification of full-length TDP-43 and the
C-terminally truncated TDP43C-spl isoform using reverse transcription-quantitative polymerase
chain reaction (RT-gPCR).

Primer Design for Isoform-Specific Quantification
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To specifically quantify the full-length and a truncated isoform of TDP-43, primers were
designed to target the unique sequences of each variant. For the truncated variant, TDP43C-
spl, a forward primer is located in the coding sequence of exon 6, and a reverse primer is
designed in the 3' untranslated region (3'UTR), spanning the unique splice junction.[6] For the
full-length isoform, primers are designed to amplify a region that is present only in the unspliced
transcript.

Quantitative Data Summary

The following table summarizes the primer sequences for the detection of human full-length
TDP-43 and the TDP43C-spl isoform.

. Sequence (5' Amplicon Size
Target Isoform  Primer Name Reference
to 3’) (bp)
GAG AGG ACT

TDP43_Exon6_F
TDP43C-spl TGATCATTA 134 6]

wd
AAG GAATCAG
TGAATG AGA
TDP43 3'UTR_
AAG CAT GTA [6]
Rev
GAC AG
CTG CGCTTG
Full-Length TDP-
43 TDP43-FL_Fwd GGT CCG TCG ~1150 [6]
CTG

GGC CAC GCG
TCGACTAGT [6]
AC

Adapter_Primer_

Rev

Experimental Protocols

1. RNA Extraction and cDNA Synthesis

* RNA Extraction: Isolate total RNA from cells or tissues of interest using a suitable method,
such as TRIzol Reagent, following the manufacturer's protocol. To minimize DNA
contamination, treat the extracted RNA with DNase.[6]
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o CcDNA Synthesis: Synthesize first-strand cDNA from 1 pug of total RNA using a reverse
transcription kit with Oligo(dT)20 primers, according to the manufacturer's instructions.[6] For
the detection of the full-length TDP-43 transcript, a specific adapter primer can be used for
reverse transcription.[6]

2. Quantitative PCR (qPCR)

o Reaction Setup: Prepare the gPCR reaction mixture in a total volume of 10-20 uL. A typical
reaction includes:

o 2 pL of template cDNA

o 10 pL of 2x SYBR Green Master Mix

o 0.2-0.5 pM of each forward and reverse primer
o Nuclease-free water to the final volume

o Thermal Cycling Conditions: Perform the gPCR using a real-time PCR detection system with
the following cycling conditions:

o Initial Denaturation: 95°C for 10 seconds|6]
o Cycling (40 cycles):
» Denaturation: 95°C for 5 seconds
» Annealing/Extension: 66°C for 40 seconds|6]

o Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified
product.

o Data Analysis: Analyze the gPCR data using the comparative Cq (AACq) method to
determine the relative expression of the target isoforms. Normalize the expression levels to a
stable housekeeping gene (e.g., B-actin).

Visualizations
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Signaling and Functional Pathway of TDP-43

TDP-43 is a key player in RNA metabolism. In the nucleus, it binds to UG-rich sequences on
pre-mRNAs to regulate splicing, often repressing the inclusion of cryptic exons. It also
participates in the regulation of its own expression through a negative feedback loop involving
alternative splicing of its 3'UTR. TDP-43 interacts with various proteins, including components
of the spliceosome and other heterogeneous nuclear ribonucleoproteins (hnRNPS), to carry out
its functions.[7][8] Pathological conditions can lead to the mislocalization of TDP-43 to the
cytoplasm, where it can aggregate and disrupt cellular processes.
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Caption: TDP-43's role in RNA processing and pathology.

Experimental Workflow for gPCR Analysis of TDP-43 Isoforms
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The following diagram outlines the key steps for quantifying TDP-43 isoform expression, from
sample preparation to data analysis.
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(Reverse Transcription)

3. gPCR Reaction Setup
(SYBR Green, Isoform-Specific Primers)
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End: Relative Isoform Expression Levels
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Caption: Workflow for TDP-43 isoform quantification by qPCR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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